molecular formula C25H25N3O5S2 B2748507 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 920394-86-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2748507
CAS RN: 920394-86-1
M. Wt: 511.61
InChI Key: GWEPFVLFPSVINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H25N3O5S2 and its molecular weight is 511.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been investigated for its inhibitory activity against PTP1B, a key negative regulator of insulin signaling. PTP1B is considered a promising therapeutic target for type 2 diabetes mellitus (T2DM) and obesity. Researchers have designed a series of analogs based on the “bioisosteric principle,” including 2-ethoxy-4-(methoxymethyl)benzamide derivatives. Among these, compound 10m exhibited high inhibitory activity (IC50 = 0.07 μM) against PTP1B, significant selectivity (32-fold) over T-cell PTPase (TCPTP), and good membrane permeability (Papp = 2.41 × 10⁻⁶ cm/s). Additionally, compound 10m enhanced insulin-stimulated glucose uptake without causing significant cytotoxicity .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-3-33-21-7-4-8-22-24(21)27-25(34-22)28(17-18-6-5-14-26-16-18)23(29)13-15-35(30,31)20-11-9-19(32-2)10-12-20/h4-12,14,16H,3,13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEPFVLFPSVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide

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